molecular formula C14H12IN5O B3641983 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea

1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea

Cat. No.: B3641983
M. Wt: 393.18 g/mol
InChI Key: JGJBOSXZCIRANG-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea is a synthetic organic compound that features a unique combination of an iodophenyl group and a methylbenzotriazolyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea typically involves the reaction of 4-iodoaniline with 1-methyl-1H-benzotriazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The purification process often includes recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of the benzotriazolyl group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced derivatives with modified aromatic rings or urea moieties.

Scientific Research Applications

1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Used in the development of advanced materials with unique electronic or photophysical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the benzotriazolyl group may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Similar structure with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Contains a chlorine atom in place of iodine.

    1-(4-Fluorophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Features a fluorine atom instead of iodine.

Uniqueness: 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of interactions, making this compound particularly valuable in specific applications.

Properties

IUPAC Name

1-(4-iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN5O/c1-20-13-7-6-11(8-12(13)18-19-20)17-14(21)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJBOSXZCIRANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)I)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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